3-(2-bromoacetyl)benzoic Acid
Overview
Description
3-(2-bromoacetyl)benzoic Acid is a compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss 3-(2-bromoacetyl)benzoic Acid, they do provide insights into related compounds and their properties, which can be informative for understanding the broader class of bromoacetyl benzoic acids.
Synthesis Analysis
The synthesis of related bromoacetyl benzoic acid derivatives often involves halogenation, esterification, and other functional group transformations. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was achieved through bromination, oxidation, and esterification starting from vanillin . These methods could potentially be adapted for the synthesis of 3-(2-bromoacetyl)benzoic Acid.
Molecular Structure Analysis
The molecular structure of bromoacetyl benzoic acid derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and physical properties of the molecule. For example, the crystal structures of bromo–hydroxy–benzoic acid derivatives have been analyzed, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . These structural insights are relevant for understanding the molecular conformation and potential intermolecular interactions of 3-(2-bromoacetyl)benzoic Acid.
Chemical Reactions Analysis
Bromoacetyl benzoic acid derivatives participate in various chemical reactions. For instance, the free radical addition of 2-bromoalkanoic acids to alkenes has been studied, demonstrating the potential for cyclization and the formation of alkanolides . Additionally, the presence of the bromoacetyl group can influence the reactivity of the benzoic acid moiety, as seen in the synthesis of coordination polymers and the extraction of lanthanide ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetyl benzoic acid derivatives are influenced by the substituents on the aromatic ring. For example, the presence of a bromine atom can affect the electron density and the overall reactivity of the molecule. The study of 4-bromo-3-(methoxymethoxy) benzoic acid using density functional theory (DFT) provided insights into its vibrational properties, chemical reactivity descriptors, and non-linear optical properties . These properties are crucial for understanding the behavior of 3-(2-bromoacetyl)benzoic Acid in different environments and its potential applications.
Relevant Case Studies
Several case studies highlight the biological activity of bromoacetyl benzoic acid derivatives. For example, 3-m-bromoacetylamino benzoic acid ethyl ester has been shown to activate the apoptotic pathway in cancer cells through caspase-9 . Another compound, 3-bromoacetylamino benzoylurea, exhibited cancericidal activity by inducing mitotic arrest and apoptosis in tumor cells . These studies suggest that 3-(2-bromoacetyl)benzoic Acid could also have interesting biological activities worth exploring.
Scientific Research Applications
Extraction and Separation of Lanthanide Ions
3-(2-bromoacetyl)benzoic acid can potentially be used in the extraction and separation of lanthanide ions. This application is significant in the field of separation science, particularly for the extraction of lanthanides from aqueous solutions, which can be crucial in recycling processes, such as extracting lanthanides from spent Ni-MH batteries (Safarbali, Yaftian, & Zamani, 2016).
Synthesis of Bioactive Compounds
The synthesis of novel bioactive compounds is another application area for 3-(2-bromoacetyl)benzoic acid. It can be used in reactions to construct important skeletons in bioactive molecules, such as the 3-trifluoromethyl isocoumarin skeleton. This type of chemical synthesis has implications in pharmaceutical research, enabling the creation of diverse bioactive compounds (Zhou et al., 2020).
Free Radical Addition to Alkenes
3-(2-bromoacetyl)benzoic acid can participate in free radical addition reactions with alkenes. This process, catalyzed by agents like benzoyl peroxide, leads to the formation of alkanolides, which are valuable in various chemical synthesis processes (Nakano, Kayama, & Nagai, 1987).
Molecular Reactivity and Property Studies
Studies on derivatives of benzoic acid, similar to 3-(2-bromoacetyl)benzoic acid, contribute to the understanding of molecular reactivity and properties. Such research is essential in the field of computational chemistry and material sciences, helping in the prediction of reactivity and the design of new materials (Yadav et al., 2022).
Antibacterial Agent Synthesis
The compound can be used in synthesizing antibacterial agents. The process involves reacting derivatives of 3-(2-bromoacetyl)benzoic acid with other chemical entities to form compounds with potential antibacterial properties (Abbasi et al., 2022).
Pharmaceutical Research Model
Benzoic acid and its derivatives are model compounds in pharmaceutical research, particularly in the study of drug substances. Research in this area focuses on understanding the thermodynamic phase behavior of such compounds, which is crucial for drug development and formulation (Reschke et al., 2016).
Synthesis of Crown Ethers
Crown ethers, which have applications in host-guest chemistry and ion recognition, can be synthesized using derivatives of 3-(2-bromoacetyl)benzoic acid. This synthesis involves specific substitutions and reactions to create complex structures like benzo-15-crown-5 (Qiong, 2000).
Antioxidant and Enzyme Inhibition Studies
Research on bromophenols synthesizedfrom benzoic acids, including compounds related to 3-(2-bromoacetyl)benzoic acid, indicates their potential use in antioxidant activities and enzyme inhibition. These compounds could be significant in developing treatments targeting specific metabolic enzymes (Öztaşkın et al., 2017).
Synthesis of Amino Acid Derivatives
3-(2-bromoacetyl)benzoic acid derivatives can be used in the synthesis of amino acid derivatives, particularly β-alanine derivatives. This has implications in medicinal chemistry, particularly in synthesizing compounds that mimic the structure of natural amino acids (Arvanitis et al., 1998).
Solubility Studies
Research on the solubility properties of halogen-substituted benzoic acids, like 3-(2-bromoacetyl)benzoic acid, provides insights into their behavior in various solvents. Such studies are essential for process design in pharmaceuticals and fine chemicals (Gu et al., 2020).
Synthesis of Heterocyclic Compounds
3-(2-bromoacetyl)benzoic acid is used in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research for developing new therapeutic agents. These compounds often exhibit significant biological activities (Hikem-Oukacha et al., 2011).
Cadmium (II) Complex Synthesis
The compound can be used in the synthesis of cadmium (II) complexes, which are analyzed for their potential antifungal and antibacterial activities. This is significant in the development of new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
Food Science and Additives
Benzoic acid derivatives are also important in food science as naturally occurring compounds in foods and as additives. Their roles range from preservatives to flavoring agents, and their widespread use necessitates understanding their effects and safety (del Olmo, Calzada, & Nuñez, 2017).
Synthetic Methodologies
There are methods developed for the synthesis of γ-lactones using derivatives of 3-(2-bromoacetyl)benzoic acid. These methodologies are valuable in synthetic organic chemistry for producing compounds with potential pharmaceutical applications (Khan et al., 2003).
Enzyme Inhibition Studies
Studies on compounds synthesized from 3-(2-bromoacetyl)benzoic acid and related chemicals have shown potential in enzyme inhibition, which is a key area in drug discovery for various diseases (Abbasi et al., 2018).
Cancer Research
3-(2-bromoacetyl)benzoic acid derivatives have shown potential in cancer research, particularly in inducing apoptosis in cancer cells. This research contributes to the development of new cancer therapies (Jiang et al., 1998).
Crystal Structure Analysis
The study of the crystal structures of derivatives of 3-(2-bromoacetyl)benzoic acid contributes to the understanding of molecular interactions and stability, which is crucial in material science and pharmaceuticals (Suchetan et al., 2016).
Safety And Hazards
3-(2-bromoacetyl)benzoic Acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure .
properties
IUPAC Name |
3-(2-bromoacetyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEFOVJZNPELQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373577 | |
Record name | 3-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoacetyl)benzoic Acid | |
CAS RN |
62423-73-8 | |
Record name | 3-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromoacetyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.